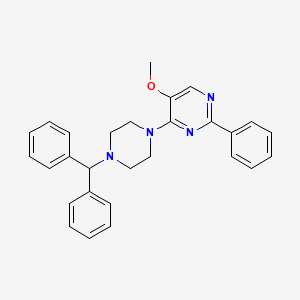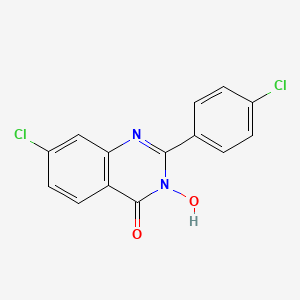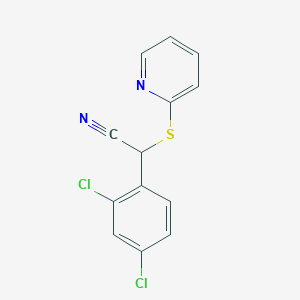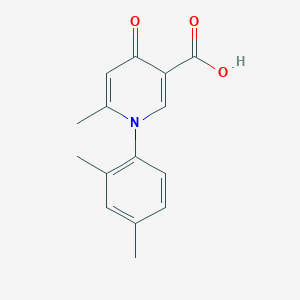![molecular formula C13H14ClNOS B3037415 2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole CAS No. 478032-32-5](/img/structure/B3037415.png)
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole
Descripción general
Descripción
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole (CPPT) is a small molecule that has been used in various scientific research applications, including biochemical and physiological studies. CPPT is a heterocyclic compound that is composed of a chloro-substituted thiazole ring with a propylphenoxymethyl side chain. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as for its ability to interact with certain receptors and to modulate their activity.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One application of thiazole derivatives is in corrosion inhibition. Studies have shown that thiazole derivatives, such as 2-amino-4-(4-chlorophenyl)-thiazole and similar compounds, are effective in inhibiting the corrosion of iron. These findings are based on density functional theory calculations and molecular dynamics simulations, indicating their potential utility in protecting metal surfaces from corrosion (Kaya et al., 2016).
Antimicrobial Properties
Thiazole derivatives are also noted for their antimicrobial properties. For example, a study on 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Similarly, N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has shown antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Anticancer Activities
Certain thiazole derivatives have shown promise as anticancer agents. For instance, studies on thiazole and 1,3,4-thiadiazole derivatives have reported significant anticancer activities. Compounds like 4-Methyl-2-phenylthiazole-5-carbohydrazide exhibited notable in vitro anticancer activity against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).
Analgesic and Anti-inflammatory Effects
Some thiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For example, 3-acetyl-5-[(4-chloro-3- methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole and related compounds have shown potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
Photo-degradation Studies
Thiazole-containing compounds have also been studied for their behavior under photo-degradation. A pharmaceutical compound with a thiazole structure was observed to degrade into a single primary photo-degradation product under visible light, which provides insights into the stability and reactivity of such compounds (Wu et al., 2007).
Propiedades
IUPAC Name |
2-chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c1-2-3-10-4-6-11(7-5-10)16-9-12-8-15-13(14)17-12/h4-8H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWBFBCEJRMCLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(4-propylphenoxy)methyl]-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3E)-3-[(3,4-dichlorophenyl)methylidene]-4H-chromen-4-ol](/img/structure/B3037333.png)
![(3E)-3-benzylidene-4-[(4-chlorophenyl)sulfonylmethoxy]-4H-chromene](/img/structure/B3037334.png)
![[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3037335.png)
![3-[(4-chlorophenyl)sulfonyl]-4,6-dimethyl-1-(2-propynyl)-2(1H)-pyridinone](/img/structure/B3037336.png)

![7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B3037339.png)



![5-{[(2,4-Dichlorobenzyl)sulfanyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3037347.png)
![4-chloro-N'-[2-(trifluoromethyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B3037351.png)

![3-[(4-Bromophenyl)sulfanyl]-1-benzothiophene-2-carbaldehyde](/img/structure/B3037355.png)